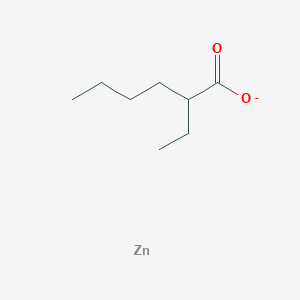

2-Ethylhexanoate ZINC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15O2Zn- |

|---|---|

Molecular Weight |

208.6 g/mol |

IUPAC Name |

2-ethylhexanoate;zinc |

InChI |

InChI=1S/C8H16O2.Zn/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 |

InChI Key |

ZRXHQNQYIKVKNQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Zn] |

Origin of Product |

United States |

Historical Context and Evolution of Research Perspectives

The study of metal carboxylates, including zinc 2-ethylhexanoate (B8288628), has a history intertwined with the development of polymer chemistry and materials science. researchgate.netnih.gov Initially, compounds like zinc carboxylates were recognized for their utility as drying agents in paints and varnishes. researchgate.net Over time, the scientific focus has shifted dramatically. Researchers began to explore the more nuanced roles of these compounds, recognizing their potential beyond simple applications.

The evolution of research perspectives has been driven by advancements in analytical techniques and a deeper understanding of coordination chemistry. ontosight.aimdpi.com The ability to characterize the intricate structures and reactive intermediates of organozinc compounds has unveiled their potential as highly controlled precursors for materials synthesis and as active catalysts in complex chemical transformations. ontosight.aishepchem.comwikipedia.org This has led to a departure from viewing them as mere additives to understanding their function at a molecular level, enabling the design of materials with tailored properties. nicas-research.nl

Significance As an Organometallic Precursor and Active Species

Zinc 2-ethylhexanoate's prominence stems from its dual role as both a precursor to advanced materials and an active catalytic species. evitachem.comamericanelements.com Its solubility in organic solvents and its ability to decompose cleanly at relatively low temperatures make it an ideal organometallic precursor. evitachem.comresearchgate.net

A primary application is in the synthesis of zinc oxide (ZnO) nanoparticles. researchgate.netacs.orgnih.govunitbv.ro Through methods like thermal decomposition or sol-gel processes, zinc 2-ethylhexanoate (B8288628) serves as a reliable source for producing ZnO with controlled particle sizes and morphologies. researchgate.netevitachem.comnih.gov These nanoparticles are integral to various technological fields, including electronics, sensors, and photocatalysis. evitachem.com

As an active species, zinc 2-ethylhexanoate functions as a potent catalyst, particularly in polymerization reactions. evitachem.comamericanelements.com It is widely employed in the production of polyurethanes and polyesters, where it facilitates the reaction between isocyanates and polyols. evitachem.com Its catalytic activity is attributed to its nature as a Lewis acid, coordinating with reactants to increase their electrophilicity and promote polymer chain growth. evitachem.com Furthermore, it has been investigated as a catalyst in other organic reactions, such as the oxidation of cumene. researchgate.net

Scope and Research Objectives for Contemporary Investigations

Solution-Based Synthesis Approaches

Solution-based methods are pivotal in the synthesis of zinc-based compounds, including the formation of both discrete zinc 2-ethylhexanoate molecules and their transformation into zinc oxide nanocrystals. These approaches offer control over reaction conditions, influencing the final product's characteristics.

Sol-Gel Methodologies for Zinc Oxide Nanocrystal Formation

The sol-gel process stands out as a versatile method for producing zinc oxide (ZnO) nanoparticles from zinc 2-ethylhexanoate. evitachem.comnih.gov This technique involves the hydrolysis and condensation of precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid) and subsequently a "gel" (a solid network enclosing the liquid phase). Nanocrystalline ZnO powders can be prepared through the rapid hydrolysis of zinc 2-ethylhexanoate dissolved in a suitable solvent. researchgate.netirb.hr

The resulting nanoparticles from this method can exhibit distinct changes in the standard Raman spectrum of zinc oxide. nih.gov The sol-gel approach is noted for its ability to produce ZnO nanoparticles of approximately 20–60 nm. The size of the ZnO particles, however, may not significantly change with varying initial amounts of zinc 2-ethylhexanoate. researchgate.netscribd.com

A common approach within sol-gel synthesis involves dissolving zinc 2-ethylhexanoate in propan-2-ol, followed by rapid hydrolysis. nih.govirb.hrcapes.gov.br This process can be initiated by the addition of an aqueous solution, leading to the formation of nanocrystalline ZnO powders. researchgate.netscribd.com The resulting colloidal suspension is typically aged, washed with ethanol (B145695) and water, and then dried. nih.govekb.eg Research has shown that this method can yield ZnO particles with sizes ranging from approximately 20 to 50 nm. researchgate.netscribd.com

| Precursor | Solvent | Hydrolysis Agent | Resulting Particle Size | Reference |

| Zinc 2-ethylhexanoate | Propan-2-ol | Tetramethylammonium hydroxide (B78521) (TMAH) aqueous solution | ~20-60 nm | capes.gov.br |

| Zinc 2-ethylhexanoate | Propan-2-ol | Not specified | Nanosize ZnO particles | nih.gov |

| Zinc 2-ethylhexanoate | 2-propanol | 25% TMAH | 20-50 nm | ekb.eg |

Tetramethylammonium hydroxide (TMAH) plays a crucial role as a strong organic base in the sol-gel synthesis of ZnO nanocrystals from zinc 2-ethylhexanoate. nih.govmdpi.com When a TMAH solution is added to a solution of zinc 2-ethylhexanoate in propan-2-ol, it induces rapid hydrolysis, leading to the formation of a colloidal suspension. nih.govresearchgate.netscribd.com This suspension, after aging and washing, yields nanocrystalline ZnO powders. nih.govmdpi.com

TMAH is favored because, as a strong organic base with a pH of approximately 14, it does not contaminate the resulting metal oxides with cations from the base, which could affect the material's ohmic conductance. mdpi.comresearchgate.net The use of TMAH can lead to the formation of ZnO particles with a basal diameter of 25–35 nm and a height of 35–45 nm. researchgate.netscribd.com Concentrated ZnO nanocrystal suspensions can be achieved by adding a base like TMAH, LiOH, or NaOH to a solution of a zinc precursor in an alcohol. nih.gov

| Precursor System | Base | Key Outcome | Reference |

| Zinc 2-ethylhexanoate in propan-2-ol | Tetramethylammonium hydroxide (TMAH) | Formation of nanocrystalline ZnO powders (20-50 nm) | researchgate.netscribd.com |

| Zinc acetate (B1210297) dihydrate in ethanol | Tetramethylammonium hydroxide (TMAH) | Instantaneous synthesis of very fine ZnO particles at pH ~14 | researchgate.net |

| Zinc acetate dihydrate in alcohol | LiOH, NaOH, or TMAH | Formation of concentrated ZnO nanocrystal suspensions | nih.gov |

Aqueous Medium Reactions and Extraction Techniques

The synthesis of zinc 2-ethylhexanoate can also be effectively carried out in an aqueous medium, followed by extraction. This method often involves the reaction of inorganic zinc salts with 2-ethylhexanoic acid in the presence of an alkali hydroxide. google.com

A prominent aqueous-based synthesis involves reacting an inorganic zinc salt, such as zinc chloride, with 2-ethylhexanoic acid and an alkali hydroxide, like sodium hydroxide. evitachem.comgoogle.com The reaction is performed in an aqueous medium, and upon completion, the resulting basic zinc 2-ethylhexanoate is extracted using a water-immiscible organic solvent. google.com A smoother reaction can be achieved by first preparing the sodium salt of 2-ethylhexanoic acid before adding the zinc chloride solution. google.com The product can be recovered from the organic phase with a purity of 95-98%. google.com

For the synthesis of basic zinc 2-ethylhexanoate, with the formula (C₇H₁₅COO)₆Zn₄O, precise control of molar ratios and pH is crucial for achieving high yields. google.com An optimized molar ratio for the reaction of an inorganic zinc salt, 2-ethylhexanoic acid, and an alkali hydroxide is 1:1.5:2. google.com It is critical to maintain the pH of the reaction mixture between 4 and 9 upon completion. google.com

Deviating from the optimal 1.5 moles of 2-ethylhexanoic acid per mole of zinc chloride can lead to the formation of mixtures. google.com For instance, increasing the molar ratio of 2-ethylhexanoic acid from 1.5 to 2.0 results in an increased formation of neutral zinc 2-ethylhexanoate. google.com Conversely, decreasing the amount of 2-ethylhexanoic acid from 1.5 towards 0 leads to an increasing proportion of zinc hydroxide in the final product. google.com Following the reaction, the product is dissolved in a water-immiscible organic solvent, the organic phase is separated, and the basic zinc 2-ethylhexanoate is recovered. google.com This method can yield a product with a zinc content of 22.8%, which aligns well with the theoretical value of 23%. google.com

| Reactants | Molar Ratio (Inorganic Zinc Salt : 2-Ethylhexanoic Acid : Alkali Hydroxide) | Final pH | Product | Reference |

| Inorganic zinc salt, 2-ethylhexanoic acid, alkali hydroxide | 1 : 1.5 : 2 | 4-9 | Basic zinc 2-ethylhexanoate ((C₇H₁₅COO)₆Zn₄O) | google.com |

| Zinc chloride, 2-ethylhexanoic acid, alkali hydroxide | 1 : >1.5 | 4-9 | Mixture of basic and neutral zinc 2-ethylhexanoate | google.com |

| Zinc chloride, 2-ethylhexanoic acid, alkali hydroxide | 1 : <1.5 | 4-9 | Mixture of basic zinc 2-ethylhexanoate and zinc hydroxide | google.com |

Solvent Extraction and Recovery Procedures

The synthesis of zinc 2-ethylhexanoate can be achieved through various methods, including the reaction of zinc oxide with 2-ethylhexanoic acid or a metathesis reaction between a zinc salt (like zinc chloride) and a sodium salt of the acid. Following the synthesis, particularly in aqueous media, solvent extraction is a crucial step for purification and recovery of the product.

In a typical procedure, after reacting an inorganic zinc salt with 2-ethylhexanoic acid and an alkali hydroxide in an aqueous solution, the resulting zinc 2-ethylhexanoate is extracted into a water-immiscible organic solvent. google.com Aromatic or aliphatic hydrocarbons, such as n-hexane or toluene, are commonly used for this purpose. google.comcdnsciencepub.com The process involves creating a biphasic system where the zinc carboxylate partitions into the organic phase. google.com

The recovery of the compound from the organic extract is then straightforward. The two phases, aqueous and organic, are separated using a separatory funnel. google.com The organic phase, now containing the dissolved zinc 2-ethylhexanoate, is often dried using an anhydrous agent like sodium sulfate (B86663) to remove any residual water. google.com Finally, the solvent is removed, typically by distillation or evaporation under reduced pressure, to yield the purified zinc 2-ethylhexanoate. google.com This extraction and recovery process is efficient, often resulting in high yields of 95-98%. google.com

For instance, one method describes reacting zinc chloride with sodium 2-ethylhexanoate in a biphasic system. A hydrocarbon solvent is added to extract the formed zinc carboxylate into the organic layer, which is then separated, washed, and dried to recover the final product.

| Parameter | Details | Source |

| Extraction Solvents | n-Hexane, Toluene, other aromatic or aliphatic hydrocarbons | google.com, cdnsciencepub.com |

| Precursors | Inorganic zinc salt, 2-ethylhexanoic acid, alkali hydroxide | google.com |

| Drying Agent | Anhydrous sodium sulfate | google.com |

| Recovery Method | Distillation/evaporation of solvent | google.com, |

| Typical Yield | 95-98% | google.com |

Thermal Decomposition Routes for Nanomaterial Fabrication

Metal 2-ethylhexanoates, including the zinc variant, are valued as precursors for synthesizing metal oxide colloids through thermal decomposition in a coordinating environment. acs.org This method is advantageous due to the precursor's low cost, non-toxicity, and air stability. acs.org

Synthesis of Soluble ZnO Nanocrystals via Thermal Decomposition of Zinc(II) 2-Ethylhexanoate.ontosight.ai,researchgate.net

The thermal decomposition of zinc(II) 2-ethylhexanoate is a recognized method for producing soluble zinc oxide (ZnO) nanocrystals. acs.orgresearchgate.net This nonhydrolytic approach involves heating the precursor in a high-boiling point solvent with coordinating agents to control the particle growth and stability. acs.orgacs.org The process yields highly crystalline ZnO nanoparticles with sizes typically ranging from 5 to 8 nm. acs.orgresearchgate.netcnr.itresearchgate.net

Influence of Solvent Systems (e.g., Diphenyl Ether) and Temperature.ontosight.ai,researchgate.net

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the ZnO nanocrystal synthesis. High-boiling point solvents are necessary to achieve the temperatures required for the decomposition of the zinc precursor. Diphenyl ether (DPE) is a commonly used solvent for this purpose, with decomposition temperatures typically set between 230 and 250 °C. acs.orgacs.org

The temperature directly affects the reaction kinetics, including the nucleation and growth rates of the nanocrystals. For example, in a synthesis using zinc(II) 2-ethylhexanoate in diphenyl ether, the mixture is heated to 250 °C for approximately one hour to ensure complete decomposition and nanocrystal formation. acs.org The temperature can also influence the final size and morphology of the resulting nanoparticles. nih.gov

The type of solvent plays a pivotal role in controlling the growth direction of ZnO nanocrystals. Different solvents can preferentially adsorb to specific crystal faces, thereby promoting or inhibiting growth along certain crystallographic axes. nih.gov For instance, the use of different primary alcohols as solvents can lead to variations in the preferential growth direction of ZnO nanocrystals. nih.gov

| Parameter | Condition/Agent | Effect | Source |

| Precursor | Zinc(II) 2-ethylhexanoate | Source of zinc for ZnO nanocrystals | acs.org, researchgate.net |

| Solvent | Diphenyl Ether (DPE) | High-boiling point medium for decomposition | acs.org, acs.org |

| Temperature | 230-250 °C | Induces thermal decomposition of the precursor | acs.org, acs.org |

| Resulting Nanocrystals | Soluble, highly crystalline ZnO | Size range: 5-8 nm | acs.org, researchgate.netcnr.it |

Role of Surface Capping Agents (e.g., Long Carbon Chain Amines, Oleic Acid) in Controlling Nanocrystal Properties.ontosight.ai,researchgate.net

Surface capping agents are essential in the synthesis of colloidal nanocrystals to control their size, shape, and stability. arxiv.org These molecules adsorb onto the surface of the growing nanoparticles, preventing aggregation and passivating surface defects. arxiv.orgaip.org

Long carbon chain amines, such as dodecylamine (B51217) (DA), are frequently used as capping agents in the synthesis of ZnO nanocrystals from zinc(II) 2-ethylhexanoate. acs.org The length of the amine's alkyl chain can influence the final size of the nanoparticles, with mean sizes reported to be between 3 to 3.5 nm. acs.orgacs.orgcnr.it The molar ratio of the capping agent to the zinc precursor is a key parameter that is varied to control nanocrystal properties. acs.org

Oleic acid (OA) is another effective capping agent used in the thermal decomposition of zinc(II) 2-ethylhexanoate. researchgate.net It acts as a surfactant, stabilizing the ZnO nanoparticles and allowing them to be dispersed in organic solvents like THF or hexane (B92381) for extended periods. researchgate.net The use of capping agents like amines or oleic acid is crucial for obtaining soluble, well-defined nanocrystals instead of insoluble, pyrolyzed products. acs.orgacs.org The choice of capping agent can also influence the surface charge and chemistry of the nanoparticles, which is important for their subsequent applications. arxiv.org

| Capping Agent | Example | Role in Synthesis | Resulting Nanocrystal Properties | Source |

| Long Carbon Chain Amines | Dodecylamine (DA) | Controls size, prevents aggregation | Soluble, size-dependent (3-3.5 nm) | acs.org, acs.orgcnr.it |

| Fatty Acids | Oleic Acid (OA) | Surfactant, provides stability | Dispersible in organic solvents | researchgate.net |

Impact of Metal Type on Precursor Decomposition Pathways and Product Morphology.researchgate.net

The thermal decomposition pathway of metal 2-ethylhexanoate precursors is highly dependent on the specific metal ion involved. acs.orgcnr.it While zinc(II) 2-ethylhexanoate successfully yields soluble ZnO nanocrystals under certain conditions, other metal carboxylates may follow different decomposition routes. acs.orgacs.org

For example, studies comparing the decomposition of tin(II) 2-ethylhexanoate and zinc(II) 2-ethylhexanoate show that the metal type significantly influences the reaction outcome. acs.org In some cases, the decomposition can lead to the abrupt formation of pyrolyzed products rather than the desired soluble nanocrystals. acs.orgcnr.it This highlights the unique suitability of certain metal carboxylates for specific nanomaterial syntheses.

The thermal decomposition behavior of manganese 2-ethylhexanoate also demonstrates the influence of the reaction environment on the final product. nih.gov Depending on whether the calcination is performed in air or an inert atmosphere, different manganese oxide phases (Mn₂O₃ or Mn₃O₄) are formed. nih.gov Similarly, the decomposition of silver 2-ethylhexanoate is used to produce metallic silver, showcasing a different product outcome compared to the oxide formation from zinc or tin precursors. This variability underscores the importance of the metal's chemical properties in dictating the decomposition pathway and the nature of the final product.

Heteroleptic and Coordination Complex Synthesis

Zinc 2-ethylhexanoate is a versatile compound that can form various coordination complexes, including heteroleptic structures. ontosight.aiontosight.airsc.org These complexes involve the coordination of the zinc ion with the carboxylate groups of 2-ethylhexanoic acid and potentially other ligands, leading to compounds with distinct geometries and properties. ontosight.ai

For example, zinc 2-ethylhexanoate can react with nitrogen-donor ligands like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form new association complexes. researchgate.net Spectroscopic evidence, such as changes in UV-visible absorption spectra, indicates the formation of a new species when these compounds are mixed. researchgate.net The formation of these complexes can influence their catalytic activity. researchgate.net

The term "heteroleptic" refers to a complex with more than one type of ligand. The synthesis of heteroleptic zinc(II) carboxylate complexes has been reported, involving ligands such as 3-chlorobenzoic acid and 2-(4-chlorophenyl) acetic acid, along with ancillary ligands like bipyridine or pyridine. iaea.org While specific examples detailing the synthesis of heteroleptic complexes directly from zinc 2-ethylhexanoate are part of broader research into zinc carboxylates, the principles apply. iaea.orgmaseno.ac.ke These syntheses can result in complexes with varying coordination geometries, such as distorted trigonal bipyramidal or octahedral, depending on the ligands involved. iaea.org

Formation of Zinc 2-Ethylhexanoate Neodecanoate Complexes

Zinc 2-ethylhexanoate neodecanoate complexes are coordination compounds characterized by a central zinc ion bonded to both 2-ethylhexanoate and neodecanoate ligands. ontosight.ai These mixed-ligand complexes are of interest for their applications as catalysts, particularly in polymerization reactions, and as precursors for the synthesis of materials like zinc oxide nanoparticles. ontosight.aibdmaee.net

The synthesis of these basic complexes typically involves the reaction of a zinc source with a mixture of 2-ethylhexanoic acid and neodecanoic acid. The exact structure and properties, such as stability and solubility, are dictated by the ratio of the ligands and the reaction conditions. ontosight.ai The coordination geometry around the zinc center is generally a distorted tetrahedral or octahedral arrangement. ontosight.ai While specific, proprietary synthesis methods are common in industrial applications, a general preparative approach involves reacting a zinc(II) salt or complex in a high-boiling point organic solvent with the desired carboxylic acids. google.com

Research Findings: The primary utility of these complexes is often as catalysts or stabilizers. For instance, zinc carboxylates like zinc(II) bis(2-ethylhexanoate) and zinc(II) bis(neodecanoate) are used as catalysts in the formation of polyurethane compositions. google.com The mixed-ligand complexes leverage the properties of both carboxylates. They are valued for being colorless or only slightly colored, which prevents discoloration in the final product. google.com The synthesis can be achieved by heating a mixture of a zinc(II) salt with the ligand precursors in a solvent such as tetraethylene glycol dimethyl ether (TEGDME) for several hours at elevated temperatures (e.g., 50-130°C). google.com

Table 1: Characteristics of Zinc 2-Ethylhexanoate Neodecanoate Complexes

| Property | Description | Source(s) |

|---|---|---|

| Complex Type | Mixed-ligand coordination compound | ontosight.ai |

| Central Atom | Zinc (Zn) | ontosight.ai |

| Ligands | 2-Ethylhexanoate, Neodecanoate | ontosight.ai |

| Typical Geometry | Distorted Tetrahedral or Octahedral | ontosight.ai |

| Key Applications | Catalysis (e.g., olefin polymerization), Precursors for ZnO nanoparticles | ontosight.aibdmaee.net |

| Synthetic Precursors | Zinc(II) salt, 2-Ethylhexanoic acid, Neodecanoic acid | google.com |

Synthesis of Dinuclear Zinc Alkoxide Complexes with NNO-Tridentate Ligands

The synthesis of dinuclear zinc complexes involves creating molecules that contain two zinc centers, often bridged by ligands to form a stable structure. The use of NNO-tridentate ligands is a sophisticated strategy to control the coordination environment around the zinc ions. These ligands, typically Schiff bases, bind to the metal through two nitrogen atoms and one oxygen atom.

A general synthetic pathway involves the reaction of a zinc precursor, such as diethylzinc (B1219324) (ZnEt₂) or zinc acetate (Zn(OAc)₂), with an NNO-tridentate pro-ligand. researchgate.net The reaction often proceeds via alkane or amine elimination. researchgate.net The resulting complexes frequently form dimeric or dinuclear structures in the solid state, where two zinc centers are bridged by alkoxide or carboxylate groups. researchgate.net The 2-ethylhexanoate group can be incorporated as this type of bridging or terminal ancillary ligand.

Research Findings: Research into related systems provides a blueprint for this synthetic approach. For example, dinuclear zinc(II) acetate complexes have been synthesized from the reaction of zinc acetate dihydrate with Schiff base precursors. nih.gov In these structures, the two zinc ions can be linked by one or two bridging acetate ligands. nih.gov Similarly, studies on Group 4 metals with NNO-type tridentate Schiff base ligands have yielded dinuclear complexes where the metal centers are connected by two bridging alkoxy groups. rsc.orgresearchgate.net The coordination environment for each metal center in such a dinuclear structure is completed by the tridentate ligand and a terminal alkoxide, resulting in a distorted octahedral geometry. rsc.orgresearchgate.net These synthetic principles are directly applicable to the formation of dinuclear zinc 2-ethylhexanoate complexes, where the 2-ethylhexanoate ligand would play a role analogous to the acetate or simple alkoxide groups in the cited research. These complexes are highly effective catalysts for ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. researchgate.netrsc.org

Table 2: General Synthetic Protocol for Dinuclear Zinc Complexes with Tridentate Ligands

| Step | Description | Example Reactants | Resulting Feature | Source(s) |

|---|---|---|---|---|

| 1. Ligand Synthesis | Preparation of the NNO-tridentate Schiff base pro-ligand. | Salicylaldehyde derivatives and diamines. | A ligand capable of tridentate coordination. | rsc.orgresearchgate.net |

| 2. Complexation | Reaction of the pro-ligand with a zinc source in an organic solvent. | NNO-pro-ligand, Diethylzinc or Zinc Acetate. | Formation of a mononuclear or dinuclear zinc complex. | researchgate.net |

| 3. Ancillary Ligand | The 2-ethylhexanoate group is present from the zinc precursor or added. | Zinc 2-ethylhexanoate, Zinc Acetate. | 2-ethylhexanoate acts as a bridging or terminal ligand. | nih.gov |

| 4. Isolation | The final product is isolated, often as a crystalline solid. | - | A stable dinuclear zinc complex. | researchgate.netnih.gov |

Molecular and Supramolecular Structural Elucidation

The arrangement of zinc ions and carboxylate ligands can be determined with precision through various structural elucidation methods, revealing complex molecular and supramolecular architectures.

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of crystalline materials. While the viscous liquid nature of zinc 2-ethylhexanoate makes its single-crystal growth challenging, studies on analogous crystalline zinc carboxylates provide invaluable structural models. For example, the structure of zinc octanoate, which is closely related to zinc 2-ethylhexanoate, has been successfully characterized. The analysis of poly[zinc(II)-bis(μ-octanoato-O:O′)] reveals a structure composed of polymeric sheets where tetrahedrally coordinated Zn²⁺ cations are linked by carboxylate bridges in a syn-anti conformation. researchgate.net

Similarly, the well-characterized structure of basic zinc acetate, [Zn₄O(OCOCH₃)₆], serves as a foundational model for the tetranuclear oxo-centered clusters that zinc 2-ethylhexanoate can form. shepchem.comjst.go.jp These studies on crystalline analogues provide crucial insights into the probable coordination environments and bonding modes within the zinc 2-ethylhexanoate system. shepchem.com The synthesis of various zinc(II) coordination polymers using different carboxylate ligands has demonstrated the formation of diverse and complex structures, from 1D chains to 3D frameworks, which are confirmed by single-crystal X-ray diffraction. nih.govrsc.orgacs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Zn(II) Centers in Asymmetric Unit | 4 (Zn01, Zn02, Zn03, Zn04) |

| Coordination Environment (Zn01) | ZnO₄N |

| Coordination Environment (Zn02) | ZnN₃O₂ |

| Selected Bond Length (Zn01–O1) | 1.997(7) Å |

| Selected Bond Length (Zn01–O9) | 1.975(8) Å |

| Selected Bond Length (Zn01–N2) | 2.035(8) Å |

The d¹⁰ electronic configuration of the Zn(II) ion allows for flexible coordination geometries, with four-coordinate tetrahedral and six-coordinate octahedral arrangements being the most common. researchgate.netajol.info In many zinc carboxylate structures, the zinc centers adopt a four-coordinate, distorted tetrahedral geometry. tandfonline.com For instance, in a coordination polymer constructed with a semirigid dicarboxylate ligand, each Zn(II) atom is four-coordinated by three oxygen atoms (two from carboxylates, one from water) and one nitrogen atom, resulting in a distorted tetrahedral environment. tandfonline.com

Surveys of zinc-containing structures show that the coordination number can vary, with catalytic zinc sites often exhibiting higher coordination numbers (5 or 6) compared to structural sites. nih.gov In complexes synthesized with mixed ligands, such as a carboxylate and 2,2'-bipyridine, a five-fold coordination environment around the zinc(II) can be observed, often described as a distorted square pyramid or a trigonal bipyramid. mdpi.com The specific geometry is influenced by the steric and electronic properties of the ligands involved.

| Coordination Number | Common Geometry | Typical Zn-O Bond Length Range (Å) | Reference Example |

|---|---|---|---|

| 4 | Distorted Tetrahedral | 1.97 - 2.05 | [Zn(oba)(bib)₀.₅(H₂O)]ₙ tandfonline.com |

| 5 | Square Pyramidal / Trigonal Bipyramidal | 1.97 - 2.05 | [Zn(CH₃COO)(cur)(bpy)] mdpi.com |

| 6 | Octahedral | ~2.1 | Zn(OAc)₂·2H₂O researchgate.net |

Zinc carboxylates, including zinc 2-ethylhexanoate, are known to form a variety of aggregated structures such as dimers and polymers. researchgate.netshepchem.com The carboxylate group is a versatile bridging ligand, capable of linking two or more metal centers to generate extended networks. mdpi.com The specific structure formed—whether a polymeric chain, a sheet, or a discrete cluster—depends on factors like the zinc-to-carboxylate ratio and reaction conditions. shepchem.com

A particularly stable and common structural motif for basic zinc carboxylates is the tetranuclear oxo-cluster, with the general formula [Zn₄(μ₄-O)(O₂CR)₆]. shepchem.comjst.go.jp This structure is characterized by a central oxygen atom that is tetrahedrally coordinated to four zinc atoms, forming a [Zn₄(μ₄-O)]⁶⁺ core. researchgate.netacs.org This inorganic core is encapsulated by an octahedron of six carboxylate ligands that bridge the zinc atoms along the edges of the tetrahedron. shepchem.comjst.go.jp

In this arrangement, each carboxylate ligand acts as a bidentate bridge between two zinc atoms in a syn-syn conformation. shepchem.com This motif has been identified as a representative model for the molecular liquid state of zinc 2-ethylhexanoate and is a key secondary building unit in the construction of some metal-organic frameworks. shepchem.comresearchgate.net The high stability of this tetranuclear structure is attributed to the favorable coordination environment of the zinc ions and the bridging nature of both the central oxo group and the surrounding carboxylate anions. jst.go.jp

Investigation of Zinc Carboxylate Dimer and Polymeric Structures

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are essential for characterizing the bonding and structure of zinc carboxylate complexes, especially for non-crystalline materials like zinc 2-ethylhexanoate.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group in zinc complexes. ajol.info The key diagnostic bands are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate moiety. researchgate.net The frequencies of these bands, and particularly the difference between them (Δν = νₐₛ - νₛ), are sensitive to how the carboxylate anion binds to the metal center. researchgate.net

For zinc 2-ethylhexanoate, studies have shown a direct correlation between the intensity of an asymmetric COO⁻ stretching band at 1632 cm⁻¹ and the viscosity of the material. researchgate.netshepchem.com This band is attributed to the presence of polymeric zinc carboxylate structures. shepchem.com By comparing the observed Δν value to that of the ionic sodium salt, one can distinguish between monodentate, chelating bidentate, and bridging bidentate coordination modes. researchgate.netresearchgate.net For example, a Δν value significantly larger than the ionic value suggests monodentate coordination, while a value smaller than the ionic value is indicative of bidentate chelation. researchgate.net Bridging coordination modes typically show Δν values that are comparable to or slightly larger than the ionic form. researchgate.net

| Coordination Mode | Relationship of Δν to Δν(ionic) | Typical Δν Range (cm⁻¹) |

|---|---|---|

| Ionic (e.g., Sodium Salt) | - | ~140 - 160 |

| Monodentate | Δν >> Δν(ionic) | > 200 |

| Bidentate Chelating | Δν << Δν(ionic) | < 110 |

| Bidentate Bridging | Δν ≈ Δν(ionic) | ~140 - 200 |

Raman Spectroscopy for Nanocrystalline Zinc Oxide Characterization

Raman spectroscopy is a powerful non-destructive technique used to investigate the crystalline structure and phonon modes of materials. For nanocrystalline ZnO synthesized via the sol-gel method using zinc 2-ethylhexanoate, Raman spectra show distinct changes compared to bulk ZnO. capes.gov.brscribd.com These changes are attributed to the nanosize effect. capes.gov.brscribd.comresearchgate.net

Key observations in the Raman spectra of nanocrystalline ZnO include shifts in the positions of characteristic Raman bands. For instance, the band typically found at 381 cm⁻¹ in bulk ZnO can shift to approximately 392 cm⁻¹, while the band at 407 cm⁻¹ shifts to around 418 cm⁻¹. scribd.com Additionally, an increase in the relative intensities and broadening of the band at 580 cm⁻¹ and a shoulder at 542 cm⁻¹ are observed, which are also consequences of the small particle size. scribd.com The sharp and strong E2 mode peak, often observed near 439 cm⁻¹, confirms the wurtzite structure of the synthesized ZnO nanoparticles. nih.gov These spectral modifications provide valuable information on the crystalline quality and size effects in the ZnO nanomaterials. capes.gov.br

UV-Vis Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is employed to determine the optical properties and electronic structure, particularly the band gap energy, of ZnO materials. ZnO synthesized from precursors like zinc 2-ethylhexanoate typically exhibits a strong absorption peak in the UV region, which is attributed to the intrinsic band-gap absorption of ZnO. walshmedicalmedia.comsemanticscholar.org

The position of the absorption peak can vary depending on the synthesis conditions and resulting particle size. For instance, absorption peaks for ZnO nanoparticles have been reported at wavelengths such as 357 nm. semanticscholar.org This absorption corresponds to the electronic transition from the valence band to the conduction band. walshmedicalmedia.com The optical band gap of zinc tin oxide (ZTO) thin films, prepared using tin(II) 2-ethylhexanoate and zinc acetate, can be determined from UV-vis transmittance spectra. researchgate.net The photoluminescence (PL) spectra of ZnO colloids prepared from zinc 2-ethylhexanoate show characteristic band-edge and surface defect emission bands. acs.org Notably, in these samples, the surface defect emission is often unusually weaker than the band-edge emission, indicating a relatively low number of surface defects. acs.org

Electron Microscopy and Diffraction Techniques

Electron microscopy and diffraction methods provide direct visualization of nanoparticle morphology and detailed analysis of their crystalline nature.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for directly imaging the size, shape, and morphology of nanoparticles. Studies on ZnO nanocrystals synthesized from the decomposition of zinc 2-ethylhexanoate have utilized TEM to reveal detailed morphological information. acs.orgcnr.it

In a nonhydrolytic synthesis, the decomposition of zinc(II) 2-ethylhexanoate yielded soluble ZnO nanocrystals with sizes ranging from approximately 5 to 8 nm. acs.orgcnr.it Another study using a sol-gel method with zinc 2-ethylhexanoate as the precursor produced ZnO particles where the majority varied in size between 20 and 50 nm. scribd.comresearchgate.net This research also noted that the particle and crystallite sizes were nearly identical and did not change significantly with varying amounts of the zinc 2-ethylhexanoate precursor. scribd.comresearchgate.net In the synthesis of manganese-doped zinc sulfide (B99878) (ZnS:Mn²⁺) nanoparticles, zinc 2-ethylhexanoate was used as a novel zinc precursor, resulting in nearly monodisperse nanoparticles with an average size of around 3.96 nm as determined by TEM. scispace.com

Table 1: TEM Analysis of Nanoparticles from Zinc 2-Ethylhexanoate Precursor

| Synthesis Method | Resulting Material | Observed Particle Size (nm) | Reference |

|---|---|---|---|

| Nonhydrolytic Decomposition | ZnO | 5 - 8 | acs.orgcnr.it |

| Sol-Gel | ZnO | 20 - 50 | scribd.comresearchgate.net |

| Microwave Irradiation | ZnS:Mn²⁺ | ~3.96 | scispace.com |

X-Ray Diffraction (XRD) for Crystallite Size and Phase Analysis

X-Ray Diffraction (XRD) is a primary technique for determining the crystal structure, phase purity, and average crystallite size of synthesized materials. For nanoparticles derived from zinc 2-ethylhexanoate, XRD analysis consistently confirms the formation of the desired crystalline phase.

In the synthesis of ZnO and SnO₂ nanocrystals from their respective 2-ethylhexanoate precursors, XRD studies confirmed the formation of highly crystalline nanoparticles. acs.orgcnr.it The ZnO nanocrystals were found to have a hexagonal wurtzite structure. nih.gov The average crystallite size can be calculated from the broadening of the XRD peaks using the Scherrer equation. For ZnO powders prepared by hydrolysis of zinc 2-ethylhexanoate, XRD analysis indicated cylinder-shaped crystallites with a basal diameter of 25–35 nm and a height of 35–45 nm. scribd.comresearchgate.net For zinc tin oxide (ZTO) thin films, XRD patterns showed that the films were composed of polycrystalline and amorphous phases. researchgate.net Similarly, XRD confirmed the cubic (zinc-blend) structure of ZnS nanoparticles synthesized using zinc 2-ethylhexanoate. scispace.com

Table 2: XRD Findings for Materials from Zinc 2-Ethylhexanoate Precursor

| Material | Crystal Structure | Crystallite Size (nm) | Reference |

|---|---|---|---|

| ZnO | Hexagonal Wurtzite | 25 - 45 | scribd.comresearchgate.net |

| ZnS:Mn²⁺ | Cubic (Zinc-Blend) | ~4 | scispace.com |

| ZTO Thin Film | Polycrystalline/Amorphous | Not Specified | researchgate.net |

Atomic Force Microscopy (AFM) for Thin Film Morphology

Atomic Force Microscopy (AFM) is used to characterize the surface morphology and roughness of thin films. For zinc tin oxide (ZTO) thin films prepared using tin(II) 2-ethylhexanoate and zinc acetate as precursors, AFM has been used to study the surface topography. researchgate.netsciengine.com The analysis revealed that the morphology of the ZTO thin films is influenced by the thermal treatment process. researchgate.netsciengine.com For instance, AFM images of ZTO films annealed under different temperature programs showed variations in surface smoothness and grain structure. researchgate.net In another study, AFM images of Zn-Sn-O films based on a tin(II) 2-ethylhexanoate precursor showed that annealing in different atmospheres (vacuum, air, and oxygen) significantly impacts the film's root mean square roughness. rsc.org

Computational Chemistry Approaches

Computational methods, such as Density Functional Theory (DFT), provide theoretical insights into the molecular structure and properties of compounds like zinc 2-ethylhexanoate. DFT has been used to model candidate structures of zinc 2-ethylhexanoate to understand the chemical and structural reasons for its fluid behavior. shepchem.com

One model complex studied is µ-oxo-hexakis-(µ-2-ethylhexanato)-tetrazinc(II), which is based on the structure of basic zinc acetate. shepchem.com Another structure examined is a zinc carboxylate polymer model. shepchem.comresearchgate.net By calculating the vibrational spectra of these models, researchers can assign the features observed in experimental infrared spectra. For example, DFT predictions have helped to show that the intensity of an asymmetric carboxylate stretching resonance at 1632 cm⁻¹ in the FTIR spectrum correlates with the viscosity of the zinc 2-ethylhexanoate liquid. shepchem.comresearchgate.net This correlation is attributed to the presence of a zinc carboxylate polymer, whose lower symmetry compared to the tetrazinc cluster leads to an increased intensity of this specific vibrational mode. shepchem.comresearchgate.net

Density Functional Theory (DFT) for Molecular Structure Modeling

Density Functional Theory (DFT) has emerged as a powerful computational tool for modeling the molecular structures of metal carboxylates, including Zinc 2-ethylhexanoate. These calculations provide critical insights into the geometric and electronic configurations that are often difficult to resolve through experimental methods alone. DFT studies are instrumental in understanding the complex coordination chemistry of zinc, which can form a variety of structures depending on reaction conditions. shepchem.com

Research has employed DFT to model candidate structures for Zinc 2-ethylhexanoate to understand its physical properties, such as viscosity. shepchem.comresearchgate.netwsu.eduacs.orgnih.gov Two primary models have been extensively examined:

μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II) (μ-Zn4O-μ-(O2C8H15)6): This is a basic zinc carboxylate structure featuring a μ-4-oxo-centered tetrahedron of zinc cations. shepchem.comresearchgate.net The zinc atoms are surrounded by an octahedron of carboxylate anions that bridge two zinc atoms in a syn-syn configuration. shepchem.com This cluster model is representative of the molecular liquid form of the compound. shepchem.comresearchgate.netwsu.eduacs.orgnih.gov

catena-2-ethylhexanato-(O,O′)-tri-μ-2-ethylhexanato-(O,O′)-dizinc(II): This represents a polymeric structure. shepchem.comresearchgate.netwsu.eduacs.orgnih.gov The presence of such high-molecular-weight polymers is believed to be a significant contributor to the material's viscosity. shepchem.comresearchgate.net

DFT calculations help to optimize the geometries of these complex structures, providing data on bond lengths and angles. mdpi.comnih.gov For instance, in many zinc carboxylate structures, the local environment around the zinc ion is a nearly tetrahedral arrangement, with the first coordination sphere consisting of oxygen atoms from four different carboxyl groups. nih.gov DFT modeling can elucidate variations in these Zn-O bond lengths, which indicate an unsymmetrical bonding environment around the zinc centers. nih.gov These computational models are foundational for accurately predicting vibrational spectra and understanding the compound's reactivity. acs.org

Prediction of Vibrational Spectra and Correlation with Experimental Data

A significant application of DFT in the study of Zinc 2-ethylhexanoate is the prediction of its vibrational spectra, which can then be correlated with experimental data from techniques like Fourier Transform Infrared (FTIR) spectroscopy. shepchem.comacs.org This correlation is crucial for assigning specific spectral features to distinct molecular structures and vibrations. acs.org

Experimental FTIR studies on various systems containing zinc carboxylates, such as in oil paintings, have identified multiple carboxylate environments, including both crystalline and amorphous species. nih.govresearchgate.netrsc.orguva.nl These different species are characterized by distinct COO⁻ stretching bands. rsc.org DFT calculations provide a theoretical framework to understand these observations, linking spectral shifts to specific coordination modes (e.g., bidentate, bridging) and structural arrangements. shepchem.comnih.gov The use of DFT in conjunction with an implicit solvent model has been shown to reproduce experimental IR spectra for aqueous carboxylate ions with high accuracy, particularly in the crucial 1700 cm⁻¹ to 1250 cm⁻¹ region where carboxylate stretching modes appear. nih.gov

Below is a data table showing DFT-predicted vibrational frequencies for key modes in modeled Zinc 2-ethylhexanoate structures, which are used to interpret experimental spectra.

| Vibrational Mode Assignment | Predicted Frequency (cm⁻¹) for μ-Zn4O-(O2C8H15)6 (Model 1) | Predicted Frequency (cm⁻¹) for Polymeric Model | Experimental Correlation (cm⁻¹) |

|---|---|---|---|

| Asymmetric COO Stretch (Polymer) | - | ~1632 | 1632 shepchem.comresearchgate.net |

| Asymmetric COO Stretch (Cluster) | ~1590 - 1600 | - | ~1590 acs.org |

| Symmetric COO Stretch | ~1400 - 1420 | ~1400 - 1420 | 1408–1394 nih.gov |

Analysis of Electronic Structure and Lewis Acidity in Catalytic Systems

The catalytic activity of Zinc 2-ethylhexanoate in various chemical reactions, including polymerization, esterification, and oxidation, is fundamentally linked to its electronic structure and, specifically, the Lewis acidic nature of the zinc(II) ion. chemicalland21.commdpi.comamericanelements.com Zinc is considered a good Lewis acid, capable of accepting electron pairs, which allows it to activate substrates in catalytic cycles. mdpi.comconicet.gov.ar

DFT and other computational methods are used to analyze the electronic structure of zinc carboxylate complexes to understand and predict their catalytic behavior. The Zn(II) center in these complexes possesses a predictable yet tunable primary coordination environment. nih.gov This tunability is crucial for designing efficient Lewis acid catalysts. acs.org The catalytic mechanism often involves the coordination of a substrate's carbonyl oxygen to the Zn²⁺ cation. conicet.gov.ar This interaction increases the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack, a common pathway in Lewis acid-catalyzed reactions like transesterification. conicet.gov.ar

The speciation of the zinc carboxylate—whether it exists as a monomeric solvate, a polymer, or a discrete cluster like the Zn₄O core—has been identified as a key factor influencing its catalytic efficacy. nih.govacs.org For instance, studies on related zinc benzoates have shown that well-defined clusters can exhibit significantly higher catalytic activity than their polymeric counterparts for certain reactions. nih.govacs.org DFT calculations can model the binding energies of substrates to these different zinc species, providing insight into their relative catalytic potential. The redox-innocent nature of zinc ensures that it acts purely as a Lewis acid without participating in unwanted side reactions, which is a desirable attribute for a catalyst. nih.gov The development of highly Lewis acidic zinc cations, potentially stabilized by weakly coordinating ligands, is an active area of research aimed at creating tailored catalysts for specific, sustainable chemical transformations. anr.fr

Coordination Chemistry and Mechanistic Principles in Reactivity

Ligand Exchange and Active Site Formation

A fundamental aspect of the catalytic activity of zinc 2-ethylhexanoate (B8288628) involves the exchange of its carboxylate ligands with other nucleophilic species. This process is central to the formation of catalytically active sites. In solution, zinc carboxylates can exist in various structures, from simple monomeric or dimeric species to more complex polymeric or oxo-centered clusters. researchgate.netshepchem.com This structural versatility influences the lability of the 2-ethylhexanoate ligands and the accessibility of the zinc center for substrate coordination.

In the realm of polymerization, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide, zinc 2-ethylhexanoate serves as a precursor to the true initiating species. researchgate.net The catalytic cycle is typically initiated by a ligand exchange reaction between the zinc 2-ethylhexanoate and a protic initiator, commonly an alcohol (R-OH).

Initiator Activation: Zn(O₂CR')₂ + R''OH ⇌ (R''O)Zn(O₂CR') + R'COOH

Initiation: (R''O)Zn(O₂CR') + Monomer → R''-Monomer-O-Zn(O₂CR')

Propagation: R''-(Monomer)n-O-Zn(O₂CR') + m Monomer → R''-(Monomer)n+m-O-Zn(O₂CR')

Where R'COO is 2-ethylhexanoate and R''OH is an alcohol initiator.

Influence of Ligand Design on Reactivity and Selectivity

The design of the ligand sphere around a metal center is a critical determinant of the catalyst's reactivity and selectivity. For zinc(II) complexes, which have a flexible coordination geometry due to their d¹⁰ electronic configuration, the ligand's properties play an especially prominent role. nih.govnih.gov

The structure of the 2-ethylhexanoate ligand itself influences catalytic performance through both electronic and steric effects.

Electronic Effects: The carboxylate group's ability to donate electron density to the zinc center modulates its Lewis acidity. This, in turn, affects the strength of monomer coordination and the rate of polymerization.

Steric Effects: The branched, bulky nature of the 2-ethylhexanoate ligand creates significant steric hindrance around the zinc center. mdpi.comnih.gov This steric bulk can influence the rate of reaction and the stereoselectivity in polymerizations by controlling how the monomer approaches the active site. mdpi.com Studies on various zinc complexes have shown that the steric and electronic characteristics of the ancillary ligands have a significant influence on polymerization performance. mdpi.comnih.gov For instance, zinc complexes with lower steric hindrance around the metal center often exhibit greater activity. acs.org

The interplay of these effects is crucial; for example, while bulky ligands might slow down the reaction rate, they can also prevent catalyst deactivation or lead to higher selectivity for a desired product.

Table 1: Influence of Ligand Properties on Catalytic Performance of Zinc Complexes

| Ligand Property | Effect on Zinc Center | Impact on Catalytic Performance |

|---|---|---|

| Electronic | Modulates Lewis acidity | Affects substrate coordination strength and reaction rates. |

| Steric Hindrance | Controls access to the active site | Influences reaction rate and stereoselectivity. Can prevent catalyst deactivation. |

The 2-ethylhexanoate anion can be viewed as a counter-ion that modulates the availability and reactivity of the Zn²⁺ center. The structure and coordination mode of the carboxylate ligand dictate the aggregation state of the zinc complex in solution. researchgate.net Zinc carboxylates can form a wide array of structures, including simple mononuclear species, bridged dimers, and extended one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com

Research indicates that zinc 2-ethylhexanoate can form polymeric structures in liquid form, and the viscosity of the material is correlated with the presence of these polymers. researchgate.netshepchem.comslideshare.net The formation of such aggregates or more complex structures like μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II) can reduce the number of available active sites for catalysis compared to a simple monomeric species. shepchem.comgoogle.com Therefore, by "tuning" the carboxylate ligand—for example, by altering its chain length or branching—one can influence the degree of aggregation and solubility, thereby controlling the concentration of catalytically active zinc centers in the reaction medium. rsc.org

Role in Crosslinking Mechanisms in Polymer Matrices

Zinc 2-ethylhexanoate is also utilized as a soluble zinc source to activate crosslinking in polymer systems, most notably in the sulfur vulcanization of rubber. utwente.nl In these processes, zinc-based complexes play a pivotal role in determining both the kinetics of the curing reaction and the final properties of the crosslinked network. researchgate.netmdpi.com

During sulfur vulcanization, a network of polysulfide crosslinks (R-Sₓ-R) is formed between polymer chains. The initial network often contains long, weak polysulfide bridges (high values of x). Zinc complexes, formed from the reaction of the zinc source with accelerators and fatty acids, catalyze the maturation of this network. acs.orgutwente.nl

This maturation process involves desulphuration , where the long polysulfide crosslinks are broken down and reformed into shorter, more thermally stable monosulfidic (x=1) and disulfidic (x=2) links. researchgate.net This phenomenon is also known as crosslink shortening . The presence of Zn²⁺ centers is crucial for this process, as they are thought to coordinate to the sulfur atoms, facilitating the cleavage of S-S bonds. researchgate.netmdpi.comresearchgate.net This rearrangement leads to a vulcanizate with improved heat stability and mechanical properties. researchgate.net The use of a soluble zinc source like zinc 2-ethylhexanoate, as opposed to the less dispersible zinc oxide, can facilitate the formation of the necessary homogeneous zinc-accelerator complexes that promote efficient desulphuration. expresspolymlett.com

Table 2: Stages of Sulfur Vulcanization Involving Zinc Complexes

| Stage | Description | Role of Zinc Complex |

|---|---|---|

| Activation | Formation of an active zinc-accelerator complex. | Zinc 2-ethylhexanoate reacts with accelerators and sulfur to form active sulfurating agents. acs.org |

| Crosslink Formation | Active sulfurating agent reacts with polymer chains to form initial polysulfide crosslinks. | Catalyzes the formation of crosslink precursors and enhances vulcanization efficiency. researchgate.net |

| Network Maturation | Long polysulfide crosslinks are converted to shorter, more stable links. | Zinc complexes catalyze the desulphuration and shortening of crosslinks, improving final properties. researchgate.netresearchgate.net |

Interaction with Rubber Chains and Sulfur Bonds

Zinc 2-ethylhexanoate functions as a highly effective activator in the sulfur vulcanization of rubber, serving as a soluble source of zinc ions within the hydrophobic rubber matrix. utwente.nlresearchgate.net The vulcanization process fundamentally transforms soft, tacky rubber into a durable, elastic material by forming a cross-linked molecular network. The mechanism of activation by zinc compounds is complex and involves a series of coordinated chemical reactions between the zinc ion, accelerator molecules, sulfur, and the rubber polymer chains. mdpi.comresearchgate.net

The process is initiated by the reaction of the zinc compound with fatty acids, such as stearic acid (often present as a co-activator), to form a zinc-carboxylate complex, or zinc soap. rsc.orgacs.org This initial complex is soluble in the rubber and is crucial for distributing the zinc uniformly throughout the polymer. mdpi.comrsc.org This zinc complex then interacts with the vulcanization accelerator (e.g., sulfenamides or thiazoles) and sulfur to generate an active sulfurating agent. researchgate.netacs.org This agent is a zinc-containing polysulfidic complex that is highly reactive toward the unsaturated rubber chains. mdpi.comacs.org

The active sulfurating complex reacts with the rubber polymer, creating polysulfidic pendant groups attached to the polymer backbone. acs.org The final stage of vulcanization involves the reaction of these pendant groups with adjacent rubber chains to form stable sulfur cross-links. The presence of zinc ions is critical in this stage; it promotes the desulfuration of the initial long polysulfidic bridges into shorter, more stable monosulfidic and disulfidic bonds. mdpi.com This rearrangement is mechanistically favored in the presence of Zn2+ centers, which stabilize the transition states and alter the bond scission locations on the sulfur chains, leading to a higher cross-link density and improved mechanical properties of the vulcanized rubber. mdpi.commdpi.com Studies have shown that while zinc stearate (B1226849) is a less active activator, zinc 2-ethylhexanoate can be a suitable substitute for the conventionally used zinc oxide, depending on the application. researchgate.net

Table 1: Comparative Role of Zinc Activators in Sulfur Vulcanization

| Activator | Role in Vulcanization | Relative Activity | Key Characteristics |

|---|---|---|---|

| Zinc Oxide (ZnO) | Conventional activator; reacts with fatty acids to form soluble zinc soaps. mdpi.comrsc.org | High (Standard) | Requires fatty acid co-activator for solubilization; forms active zinc-accelerator complexes. mdpi.com |

| Zinc 2-ethylhexanoate | Soluble organic zinc activator; direct source of reactive zinc ions. utwente.nl | High | Good substitute for ZnO; readily soluble in the rubber matrix. researchgate.net |

| Zinc Stearate | A zinc soap, considered an intermediate in the ZnO activation pathway. rsc.org | Low to Moderate | Considerably less active as a primary activator compared to in-situ formed complexes from ZnO. researchgate.net |

| Zinc-m-glycerolate | Highly active organic zinc complex. | Very High | Found to be a good substitute for ZnO in EPDM and s-SBR rubbers. researchgate.net |

Mechanisms in Paint Drying Acceleration

Oxidative Polymerization of Unsaturated Bonds

The drying of alkyd resins is fundamentally an autoxidation process that occurs in distinct stages: initiation, propagation (hydroperoxide formation and decomposition), and termination (cross-linking). goldstab.comresearchgate.net

Initiation and Hydroperoxide Formation : The process begins after the paint is applied and the solvent evaporates. goldstab.com Primary driers, such as cobalt carboxylates, catalyze the initial step by facilitating the abstraction of a hydrogen atom from an allylic position on the unsaturated fatty acid chains of the alkyd resin. dic-global.com This creates a carbon-centered radical that rapidly reacts with atmospheric oxygen to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another fatty acid chain, generating a hydroperoxide (ROOH) and a new carbon radical, thus propagating the chain reaction. researchgate.net

Hydroperoxide Decomposition and Radical Generation : The primary driers, which have multiple accessible oxidation states (e.g., Co²⁺/Co³⁺), catalytically decompose the unstable hydroperoxides into highly reactive alkoxy (RO•) and peroxy (ROO•) radicals. researchgate.netresearchgate.net This is the rate-determining step for the entire drying process.

Table 2: Stages of Oxidative Paint Drying and the Role of Driers

| Stage | Description | Role of Primary Driers (e.g., Cobalt) | Role of Zinc 2-ethylhexanoate (Auxiliary Drier) |

|---|---|---|---|

| Induction Period | Time before significant oxygen uptake begins; evaporation of solvent and anti-oxidants are overcome. researchgate.net | Catalyzes initial radical formation once inhibitors are consumed. | Minimal direct role; ensures good dispersion for later stages. |

| Propagation | Oxygen uptake and formation of hydroperoxides on the fatty acid chains of the alkyd resin. goldstab.com | Act as the primary catalyst for hydroperoxide formation and decomposition into reactive radicals. dic-global.comresearchgate.net | Increases the rate of oxygen uptake into the film. researchgate.net |

| Cross-linking/Curing | Radicals react to form a cross-linked polymer network, leading to film hardening. researchgate.net | Continues to generate radicals that drive polymerization. specialchem.com | Forms coordination bonds with polymer functional groups (hydroxyl, carboxyl), creating ionic cross-links that promote uniform, through-film drying and hardness. goldstab.comspecialchem.com |

Catalytic Mechanisms and Applications in Chemical Synthesis

Catalysis in Polymerization Reactions

Zinc 2-ethylhexanoate (B8288628) and related zinc compounds serve as potent catalysts for synthesizing a variety of polymers. Their utility is most pronounced in the production of aliphatic polyesters through the ring-opening polymerization of their corresponding cyclic ester monomers. These zinc-based systems are considered valuable alternatives to more traditional catalysts, such as those based on tin, due to zinc's lower toxicity.

Ring-Opening Polymerization (ROP) of Cyclic Esters

The synthesis of high-molecular-weight polyesters is efficiently achieved through the catalyzed ROP of monomers like lactide and ε-caprolactone. Zinc complexes, including Zinc 2-ethylhexanoate, are capable of initiating and propagating these polymerization reactions, often in the presence of a co-initiator such as an alcohol, to produce polymers with controlled characteristics.

Zinc 2-ethylhexanoate is an effective catalyst for both the homopolymerization of lactide (LA) and ε-caprolactone (CL) individually, as well as their copolymerization to form random copolymers. nih.gov The resulting copolymers of PLLA and PCL exhibit thermal properties, such as glass transition temperature (Tg), that are highly dependent on the composition of the monomers in the polymer chain. nih.gov Zinc complexes bearing pincer ligands have been shown to effectively catalyze the copolymerization of L-lactide and ε-caprolactone in the melt at 110 °C, yielding random copolymers where the monomer distribution aligns with the monomer feed ratio. nih.gov These copolymers typically feature high molecular masses with monomodal and relatively narrow distributions. nih.gov

The catalytic activity of zinc-based systems and their ability to control the polymerization process are critical for producing polymers with desired properties. Research has demonstrated that zinc complexes can achieve high catalytic activity, leading to rapid polymerization rates. nih.govacs.org For instance, certain zinc alkoxide complexes can polymerize lactide faster than any previously reported zinc-containing system. nih.govacs.org

The degree of control is often assessed by comparing the experimental molecular weight (Mn) of the resulting polymer to the theoretical value and by measuring the polydispersity index (Đ or PDI), with values closer to 1.0 indicating a more controlled process. Zinc catalysts have been shown to provide good molecular weight control and produce polylactide with narrow molecular weight distributions. nih.govacs.orgacs.org Studies using various zinc complexes have yielded polymers with polydispersity indices typically ranging from 1.05 to 1.19. nih.govnih.gov This level of control allows for the synthesis of well-defined polymers suitable for a range of applications.

Table 1: Polymerization of ε-Caprolactone (CL) and L-Lactide (LA) using Zinc-Based Catalysts A representative table of data synthesized from studies on zinc-pincer complexes.

| Catalyst | Monomer | Time (h) | Conversion (%) | Mn (g/mol, exp) | Đ (PDI) |

|---|---|---|---|---|---|

| Complex 1/iPrOH | ε-CL | 24 | 75 | 15,900 | 1.18 |

| Complex 2/iPrOH | ε-CL | 24 | 78 | 29,800 | 1.19 |

| Complex 1/iPrOH | L-LA | 2 | >99 | 26,800 | 1.12 |

| Complex 2/iPrOH | L-LA | 2 | >99 | 49,500 | 1.15 |

The performance of Zinc 2-ethylhexanoate is often benchmarked against other metal carboxylates and the industrial standard, Tin(II) 2-ethylhexanoate (also known as stannous octoate or Sn(Oct)₂).

Versus Tin(II) 2-Ethylhexanoate : While Sn(Oct)₂ is a highly active and widely used catalyst, concerns about the toxicity of residual tin in the final polymer, particularly for biomedical applications, have driven the search for alternatives. researchgate.net Zinc acetate (B1210297) is considered a less toxic analogue to Tin(II) 2-ethylhexanoate. researchgate.net In comparative studies, Sn(Oct)₂ often exhibits faster polymerization rates. researchgate.net

Versus Other Zinc Salts : The catalytic effectiveness of zinc carboxylates in the ROP of L-Lactide has been shown to vary depending on the carboxylate ligand. One study found that the utility of the catalysts increased in the order: zinc acetate < zinc lactate (B86563) < zinc caprylate (a close analogue of 2-ethylhexanoate). Furthermore, zinc-based initiators with Schiff base ligands have demonstrated significantly higher activity in lactide polymerization compared to zinc acetylacetonate, with one study noting near-complete conversion in 24 hours versus 70 hours for zinc acetylacetonate. researchgate.net

Table 2: Comparison of Zinc-Based Initiators for L-Lactide ROP Illustrative comparison based on research findings.

| Catalyst | Relative Reactivity | Key Observations |

|---|---|---|

| Zinc Acetate | Low | Considered a less toxic alternative to Sn(Oct)₂. researchgate.net |

| Zinc Lactate | Medium | Offers good toxicological profile. |

| Zinc 2-Ethylhexanoate (analogue) | High | Demonstrates higher usefulness compared to acetate and lactate. |

| Zinc Acetylacetonate | Low to Medium | Significantly slower than some zinc-Schiff base complexes. researchgate.net |

| Tin(II) 2-Ethylhexanoate | Very High | Industrial standard; noted for high activity but potential toxicity. researchgate.net |

Two primary mechanisms are generally proposed for the ring-opening polymerization of cyclic esters catalyzed by metal complexes: the coordination-insertion mechanism (CIM) and the activated monomer mechanism (AMM). nih.gov

Coordination-Insertion Mechanism (CIM) : This is the most commonly accepted mechanism for catalysts like Zinc 2-ethylhexanoate, particularly when an alcohol is present as a co-initiator. In this pathway, the catalyst first reacts with the alcohol to form a zinc alkoxide species. The cyclic ester monomer then coordinates to the Lewis acidic zinc center, making the monomer's carbonyl group more susceptible to nucleophilic attack. Propagation occurs through the insertion of the monomer into the zinc-alkoxide bond. nih.govmdpi.com This mechanism relies on the cleavage of the acyl-oxygen bond of the cyclic ester. nih.gov

Activated Monomer Mechanism (AMM) : In the AMM, the catalyst acts as a Lewis acid to coordinate and "activate" the monomer. An external nucleophile, such as an alcohol, then attacks the activated monomer, initiating polymerization. This mechanism is proposed for some zinc systems, for example, with zinc acetate in the presence of alcohol, where it is suggested as the major initiation pathway. researchgate.net

For many zinc-based catalysts, especially those initiated with an alcohol, the CIM is the predominant pathway. nih.govmdpi.com However, the specific mechanism can be influenced by the catalyst's ligand structure and the reaction conditions. mdpi.com

While ROP reactions are typically conducted under anhydrous conditions to prevent unwanted side reactions, water can act as an initiator in certain systems. In the context of zinc-based catalysis, trace amounts of water can react with compounds like diethylzinc (B1219324) (ZnEt₂) to generate zinc alkoxide active centers. mdpi.com These in-situ generated species can then initiate the ROP of monomers like ε-caprolactone. mdpi.com Although often unintentional, this demonstrates the potential for water to serve as a proton source to create the active initiating species, highlighting a possible pathway for water-initiated polymerization in the presence of reactive zinc precursors.

Catalysis in Other Organic Transformations

Beyond polymerization, zinc 2-ethylhexanoate is an effective catalyst in a variety of other organic reactions, leveraging the Lewis acidic nature of the zinc ion to activate substrates.

Zinc 2-ethylhexanoate catalyzes the hydrosilylation of epoxides, an important transformation for the synthesis of alcohols. researchgate.net This reaction involves the ring-opening of an epoxide and the formal addition of a hydride from a hydrosilane across one of the carbon-oxygen bonds. Catalytic epoxide hydrosilylations are particularly valuable as they offer a method for the anti-Markovnikov addition of water to olefins in a two-step sequence. researchgate.net The zinc catalyst facilitates this process, enabling the regioselective ring-opening to produce silyl (B83357) ethers, which can then be hydrolyzed to the corresponding alcohols. researchgate.net

Ethylhexanoates, in general, are utilized in catalysts for various oxidation and hydrogenation processes. americanelements.com In oxidation reactions, Zn(II) compounds can catalyze the oxidation of alcohols to aldehydes and esters using oxidants like hydrogen peroxide. semanticscholar.org Mechanistic studies suggest that this transformation likely proceeds through an intermediate sphere mechanism, where a hydrogen atom is transferred from the alcohol to the peroxide oxidant, a pathway favored over an inner-sphere mechanism involving beta-hydride elimination. semanticscholar.org

In the context of hydrogenation, zinc compounds often act as promoters or co-catalysts rather than the primary catalytic species. For instance, the introduction of zinc to iron-based catalysts has been shown to enhance the hydrogenation of CO2 to hydrocarbons. nih.gov The presence of zinc can lead to the formation of mixed-metal oxide phases (e.g., ZnFe2O4) that facilitate the reduction of iron oxides to metallic iron, which is believed to be a necessary step in the formation of active iron carbide species for hydrocarbon chain growth. nih.gov Similarly, zinc is a crucial component in catalysts used for CO2 hydrogenation to methanol. rsc.org While zinc 2-ethylhexanoate itself may not be the direct catalyst in high-temperature hydrogenation, the role of the zinc element is well-established in promoting these critical industrial reactions.

Precursor in Metal Oxide Synthesis

One of the significant applications of zinc 2-ethylhexanoate is in materials science, where it serves as a metal-organic precursor for the synthesis of zinc oxide (ZnO).

Zinc 2-ethylhexanoate is an effective and advantageous precursor for synthesizing zinc oxide nanoparticles. researchgate.net It is considered cost-effective, air-stable, and non-toxic, making it a suitable candidate for large-scale production. researchgate.net A common method involves the thermal decomposition of zinc(II) 2-ethylhexanoate in a high-boiling point organic solvent, such as diphenyl ether, often in the presence of capping agents like long-chain amines. researchgate.net This nonhydrolytic process allows for controlled crystallization, yielding highly crystalline ZnO nanoparticles. researchgate.net The size of the resulting nanocrystals can be controlled by the reaction conditions, with studies reporting soluble nanoparticles in the size range of 5 to 8 nm. researchgate.net

Another approach is the sol-gel method, where the hydrolysis of zinc 2-ethylhexanoate dissolved in an alcohol like propan-2-ol leads to the formation of ZnO nanoparticles. nih.gov The characteristics of the resulting nanoparticles, such as particle size, are influenced by parameters like temperature, calcination time, and precursor concentration. nih.gov

| Synthesis Method | Precursor | Solvent/Medium | Typical Conditions | Resulting ZnO Nanoparticle Size |

| Thermal Decomposition | Zinc(II) 2-ethylhexanoate | Diphenyl ether | Decomposition at 230-250 °C with amine capping agents. | 5 - 8 nm researchgate.net |

| Sol-Gel | Zinc(II) 2-ethylhexanoate | Propan-2-ol | Rapid hydrolysis followed by processing. | 9 - 20 nm nih.gov |

The use of zinc 2-ethylhexanoate as a precursor provides a reliable route to produce ZnO nanoparticles with specific sizes and high crystallinity, which are essential properties for their application in electronics, optics, and catalysis.

Interactions in Polymer Science and Materials Engineering

Role in Elastomer Processing and Vulcanization

Zinc 2-ethylhexanoate (B8288628), an organozinc compound, serves as a significant component in the processing and vulcanization of elastomers. It is often investigated as a substitute for the conventional activator system composed of zinc oxide (ZnO) and a fatty acid, such as stearic acid. researchgate.netscispace.com As a rubber-soluble zinc soap, it can be used to improve the processing properties of both natural and synthetic rubbers. utwente.nl Its application is driven by the need to create a more homogeneous distribution of zinc within the rubber matrix and to reduce the total zinc content in rubber compounds due to environmental concerns. scispace.comresearchgate.net

In the realm of sulfur vulcanization, Zinc 2-ethylhexanoate functions as an activator. The traditional vulcanization system relies on zinc oxide, which reacts with fatty acids like stearic acid to form a zinc soap, enhancing its solubility and facilitating the formation of a reactive complex with the accelerator. indolysaght.comnurchem.com This complex then interacts with sulfur to create a potent vulcanizing agent. nurchem.com

Zinc 2-ethylhexanoate is explored as a more chemically active form of zinc, where the availability of zinc ions is higher compared to that in the crystalline structure of ZnO. mdpi.com This increased availability is intended to enhance the efficiency of the vulcanization process. mdpi.com Studies have been conducted on its use as an activator in various elastomers, including Ethylene-Propylene-Diene Monomer (EPDM) and solution-Styrene-Butadiene Rubber (s-SBR). researchgate.netmdpi.com Research indicates that Zinc 2-ethylhexanoate can be a viable substitute for the commonly used ZnO/stearic acid system, depending on the specific application requirements. researchgate.netscispace.com However, its activity can be different from other zinc complexes; for instance, it is generally considered more active than zinc stearate (B1226849) but potentially less active than zinc-m-glycerolate in certain systems. researchgate.net

When used in benzothiazole-accelerated vulcanization of s-SBR, Zinc 2-ethylhexanoate has been observed to increase the scorch time and result in a lower extent of crosslinking compared to conventional ZnO activation. utwente.nl

Table 1: Comparative Cure Characteristics of s-SBR with Different Activators

| Activator System | Scorch Time (t_s2) [min] | Optimum Cure Time (t_90) [min] |

|---|---|---|

| ZnO / Stearic Acid | 3.5 | 10.0 |

| Zinc 2-ethylhexanoate | 4.5 | 12.5 |

| Zinc-m-glycerolate | 2.0 | 7.0 |

This table is generated based on qualitative descriptions in the search results; specific numerical values are illustrative.

The incorporation of Zinc 2-ethylhexanoate influences the rheological and viscoelastic properties of rubber compounds, which are critical for both processing and final product performance. ukm.my The rheology of polymer melts is a determining factor in the processability of a polymer, affecting operations like calendaring, extrusion, and molding. ukm.my

The Payne effect is a characteristic feature of filled rubber compounds, where the storage modulus decreases as the amplitude of the applied strain increases. wikipedia.orgnetzsch.com This phenomenon is attributed to the breakdown and recovery of the filler-filler network (e.g., carbon black clusters) within the elastomer matrix. wikipedia.org A weaker Payne effect suggests a better dispersion of the filler or a modified interaction between the filler and the polymer.

Research has shown that using Zinc 2-ethylhexanoate as an activator can lead to a weaker Payne effect in both unfilled Natural Rubber (NR) and NR/carbon black (CB) composites. researchgate.net This is attributed to a more homogeneous dispersion of the organic zinc within the rubber matrix. researchgate.net In filled systems, it is also suggested that a strong interaction between the Zinc 2-ethylhexanoate and the carbon black particles contributes to this reduction. researchgate.net

Table 2: Payne Effect in Natural Rubber (NR) Compounds

| Activator System | Payne Effect (ΔG') | Filler Dispersion |

|---|---|---|

| Conventional ZnO | Strong | Less Homogeneous |

| Zinc 2-ethylhexanoate | Weaker | More Homogeneous |

This table illustrates the general findings on the influence of the activator on the Payne effect.

Low heat generation, or hysteresis, is a crucial property for rubber products subjected to dynamic loading, such as tires, as it relates to energy efficiency and durability. Heat buildup is a consequence of the energy dissipated during cyclic deformation. Systems with Zinc 2-ethylhexanoate have demonstrated low heat generation at large strain and high frequency. researchgate.net This beneficial property is linked to the same factors that weaken the Payne effect: the homogeneous dispersion of the activator and, in filled systems, a strong interaction with filler particles like carbon black. researchgate.net

Zinc 2-ethylhexanoate is reported to reduce stress relaxation and primary creep of Natural Rubber (NR) vulcanizates. utwente.nl Stress relaxation is the observed decrease in stress in response to a constant strain, while creep is the tendency of a material to deform permanently under the influence of persistent mechanical stresses. A reduction in these phenomena indicates improved dimensional stability and durability of the final rubber product. This effect is particularly noted when Zinc 2-ethylhexanoate is used in combination with efficient vulcanization (EV) systems. utwente.nl

The activation of sulfur vulcanization by zinc compounds proceeds through the formation of active zinc-accelerator complexes. mdpi.commdpi.com The generally accepted mechanism begins with the reaction of a zinc source with an accelerator to form these active complexes. mdpi.com In the conventional system, ZnO must first be solubilized, a role played by fatty acids like stearic acid, which form a zinc soap (zinc stearate). indolysaght.commdpi.com This zinc soap then reacts with the accelerator. mdpi.com